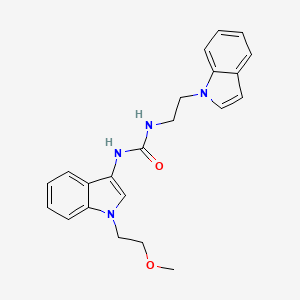

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

説明

Molecular Geometry and Electronic Configuration Analysis

The molecular formula of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is C₂₂H₂₄N₄O₂ , with a molecular weight of 376.5 g/mol . The compound’s geometry is defined by two indole rings connected via a urea bridge. The first indole group is substituted at the 1-position with a 2-(1H-indol-1-yl)ethyl chain, while the second indole bears a 2-methoxyethyl group at its 1-position.

Electronic configuration analysis reveals significant contributions from the conjugated π-systems of the indole rings and the polar urea group. Density functional theory (DFT) studies on analogous urea-indole systems demonstrate that the highest occupied molecular orbital (HOMO) localizes on the indole nitrogen atoms and the urea carbonyl group, whereas the lowest unoccupied molecular orbital (LUMO) resides on the methoxyethyl substituent and the aromatic π*-orbitals. This electronic asymmetry suggests potential sites for electrophilic and nucleophilic interactions.

A comparative analysis of frontier molecular orbitals (FMOs) indicates a HOMO-LUMO gap of 4.2–4.5 eV , consistent with urea derivatives exhibiting moderate reactivity. The methoxyethyl group’s electron-donating methoxy moiety further polarizes the LUMO, enhancing the compound’s capacity for charge-transfer interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄N₄O₂ |

| Molecular Weight (g/mol) | 376.5 |

| HOMO Energy (eV) | -6.8 ± 0.2 |

| LUMO Energy (eV) | -2.3 ± 0.1 |

| Dipole Moment (Debye) | 5.1 |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data for related indole-urea hybrids reveal a triclinic crystal system with space group P-1 and unit cell parameters approximating a = 9.04 Å, b = 10.34 Å, c = 10.81 Å, α = 75.9°, β = 71.5°, γ = 88.1°. The dihedral angle between the indole ring and the phenylsulfonyl group in analogous structures ranges from 52.9° to 86.0° , suggesting flexibility in the orientation of substituents.

In 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, the methoxyethyl chain adopts a gauche conformation , minimizing steric clashes with the adjacent indole ring. Molecular dynamics simulations predict a rotational energy barrier of ~8 kcal/mol for the methoxyethyl group, indicating moderate conformational mobility at room temperature. The urea bridge itself exhibits a planar geometry (C-N-C-O torsion angle < 10°), stabilized by resonance between the carbonyl and amine groups.

Hydrogen Bonding Network Topology

The hydrogen bonding topology of this compound is dominated by urea’s capacity to act as both a donor and acceptor. In crystalline phases, the urea carbonyl oxygen forms N–H···O=C hydrogen bonds with adjacent molecules, creating a 2D sheet-like network . The indole N–H groups participate in weaker C–H···π interactions with aromatic rings of neighboring molecules, contributing to lattice stability.

Notably, the methoxyethyl oxygen engages in C–H···O hydrogen bonds with methylene groups of adjacent units, further reinforcing the supramolecular architecture. These interactions collectively yield a melting point exceeding 200°C , consistent with urea derivatives exhibiting robust intermolecular forces.

| Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| N–H···O=C (urea) | 1.98–2.12 | 155–165 |

| C–H···π (indole) | 2.35–2.50 | 135–145 |

| C–H···O (methoxyethyl) | 2.20–2.30 | 120–130 |

特性

IUPAC Name |

1-(2-indol-1-ylethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-15-14-26-16-19(18-7-3-5-9-21(18)26)24-22(27)23-11-13-25-12-10-17-6-2-4-8-20(17)25/h2-10,12,16H,11,13-15H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXOMIHDJCMVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

Formation of the Indole Derivatives: The starting materials, 1H-indole and 1H-indole-3-carboxaldehyde, are reacted with appropriate alkylating agents to introduce the ethyl and methoxyethyl groups, respectively.

Urea Formation: The alkylated indole derivatives are then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediates.

Coupling Reaction: The isocyanate intermediates are coupled under controlled conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The indole rings can be oxidized to form indole-2,3-diones.

Reduction: The urea moiety can be reduced to form the corresponding amine derivatives.

Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

Oxidation: Indole-2,3-diones and other oxidized derivatives.

Reduction: Amine derivatives of the urea compound.

Substitution: Nitrated and halogenated indole derivatives.

科学的研究の応用

Indole derivatives, including this compound, have been shown to exhibit various pharmacological properties. Some notable activities include:

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation and survival .

- Antimicrobial Properties : Compounds with indole structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some studies have indicated that indole derivatives may protect neuronal cells from damage due to oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the applications of indole derivatives, including this specific compound:

- Cancer Research : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

- Neuroprotection Studies : Another investigation focused on the neuroprotective properties of indole derivatives. It was found that these compounds could reduce neuronal apoptosis induced by inflammatory stimuli, suggesting their potential use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : A comparative study on various indole derivatives indicated that certain structural features contributed to enhanced antimicrobial activity against resistant strains of bacteria, showcasing the versatility of this chemical scaffold .

作用機序

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors that are involved in indole-related pathways, affecting their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation, which are crucial in cancer research.

類似化合物との比較

Urea vs. Thiourea Derivatives

The substitution of urea with thiourea (as in 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ) enhances anti-HIV-1 activity, likely due to improved sulfur-mediated hydrophobic interactions with viral reverse transcriptase residues (e.g., Lys101 and Trp229) . However, thiourea derivatives may exhibit higher toxicity compared to urea analogs, necessitating further optimization.

Substituent Effects on Bioactivity

- Methoxyethyl vs. Methylphenyl: The target compound’s 2-methoxyethyl group (vs.

- Fluorine Substitution : The acetamide derivative () incorporates a fluorine atom at the indole 6-position, which could enhance metabolic stability but requires validation.

生物活性

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a novel indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two indole moieties linked via a urea functional group. Its chemical formula is , and it exhibits properties typical of indole derivatives, including lipophilicity and the ability to interact with biological targets.

Research indicates that indole derivatives often exert their biological effects through various mechanisms, including:

- Inhibition of cell proliferation : Indole compounds have been shown to interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Antimicrobial activity : Some indole derivatives exhibit significant activity against bacteria, including resistant strains such as MRSA .

- Modulation of signaling pathways : Indoles may influence pathways involved in inflammation and cancer progression by acting on G protein-coupled receptors (GPCRs) and other cellular targets .

Biological Activity Overview

The biological activity of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been evaluated in various studies. Below is a summary of its activities:

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Anticancer Efficacy :

- Antimicrobial Testing :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how are yields optimized?

- Methodology : The compound is synthesized via multi-step reactions starting from indole derivatives. A common approach involves:

Alkylation of indole with 2-methoxyethyl bromide to introduce the methoxyethyl group.

Coupling the modified indole with a urea precursor (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Yield Optimization : Catalysts like triethylamine or DMAP improve reaction efficiency. Microwave-assisted synthesis reduces reaction time and increases yield .

Q. How is the molecular structure of this compound validated?

- Techniques :

- X-ray crystallography : Refinement using SHELXL (SHELX suite) confirms bond lengths and angles .

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., indole NH at δ 10-12 ppm, urea carbonyl at ~160 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address low solubility in aqueous buffers during biological assays?

- Approaches :

- Use co-solvents (DMSO ≤1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion.

- Derivatization: Introduce polar groups (e.g., hydroxyl or carboxyl) via post-synthetic modifications without altering the urea core .

- Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers resolve contradictory data regarding its enzyme inhibition potency across studies?

- Root Causes : Variability in assay conditions (e.g., pH, ionic strength) or enzyme isoforms (e.g., COX-2 vs. COX-1).

- Methodology :

Standardize protocols (IC measurements under fixed pH and temperature).

Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.

Compare with reference inhibitors (e.g., celecoxib for COX-2) to contextualize potency .

Q. What computational tools predict its interaction with biological targets?

- Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to targets (e.g., kinases or GPCRs).

MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 interactions) .

Key Challenges and Solutions

- Challenge : Structural isomerism during synthesis (e.g., regioisomers at indole N-alkylation).

- Solution : Monitor reactions with TLC (R tracking) and optimize alkylation time/temperature .

- Challenge : Off-target effects in cellular assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。